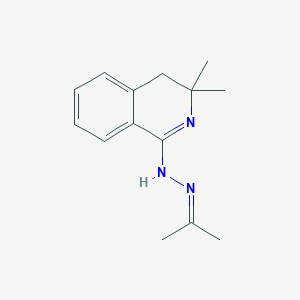![molecular formula C13H14ClN3O B5686786 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory processes. By enhancing NMDA receptor function, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide may improve cognitive function and memory consolidation.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation, the modulation of glutamate receptor function, and the regulation of calcium signaling in neurons. These effects are thought to underlie 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's potential therapeutic applications in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide as a research tool is its ability to enhance long-term potentiation, which is critical for learning and memory processes. Additionally, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively easy to synthesize and can be used in a variety of experimental paradigms. However, there are also some limitations to the use of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide in laboratory experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several promising directions for future research on 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, including the development of more selective modulators of the NMDA receptor, the investigation of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on synaptic plasticity and to optimize its use as a research tool.
Méthodes De Synthèse
The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide involves several steps, including the reaction of 2-chloro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of 2-bromoacetophenone and subsequent hydrolysis to yield the final product. The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of effects on the central nervous system, including the modulation of glutamate receptors and the enhancement of long-term potentiation. These effects make 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide a valuable tool for studying the mechanisms underlying learning and memory.
Propriétés
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-12(14)11(5-8)10-6-16-17(7-10)9(2)13(15)18/h3-7,9H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMRIJWAUJQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

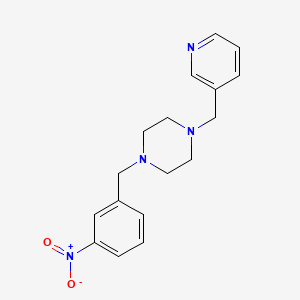
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
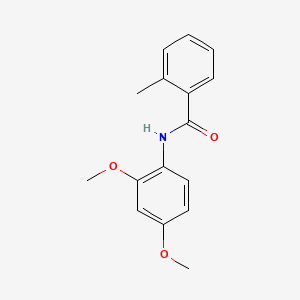
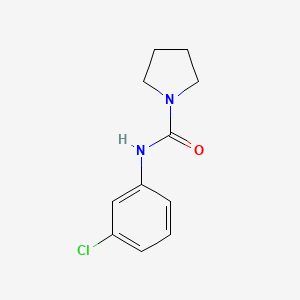
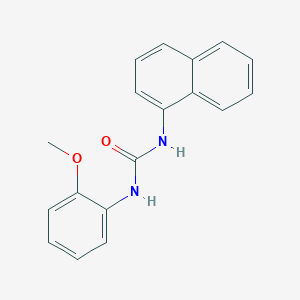
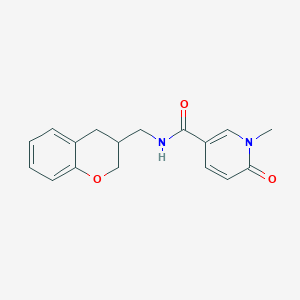

![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
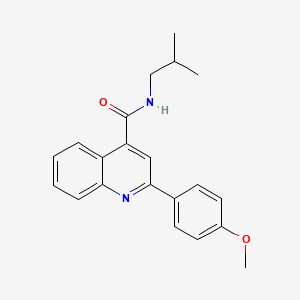
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)

![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
